molecular formula C10H10ClN3S B13269724 3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13269724
M. Wt: 239.73 g/mol
InChI Key: VXJNPHFAIZIUGW-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound that features a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry. The presence of the thiadiazole ring allows the compound to cross cellular membranes and interact strongly with biological targets, making it a compound of interest in various scientific fields .

Preparation Methods

Chemical Reactions Analysis

3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has a broad spectrum of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with molecular targets such as Hsp90. By inhibiting Hsp90, the compound leads to the degradation of several oncoproteins, thereby exerting its anticancer effects . The thiadiazole ring’s mesoionic character allows it to interact strongly with biological targets, enhancing its efficacy.

Comparison with Similar Compounds

3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be compared with other thiadiazole derivatives such as:

Properties

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

3-chloro-2-methyl-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C10H10ClN3S/c1-7-9(11)3-2-4-10(7)12-5-8-6-15-14-13-8/h2-4,6,12H,5H2,1H3

InChI Key

VXJNPHFAIZIUGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=CSN=N2

Origin of Product

United States

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